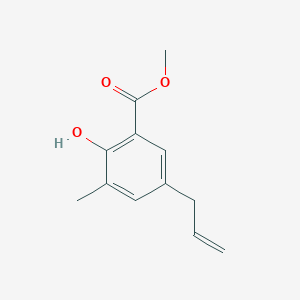

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate

Description

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate is a substituted methyl benzoate derivative characterized by a hydroxyl group at the 2-position, a methyl group at the 3-position, and a prop-2-enyl (allyl) substituent at the 5-position of the aromatic ring. This compound belongs to the class of aromatic esters, which are widely studied for their roles in organic synthesis, catalysis, and materials science.

Structural characterization of such compounds typically employs spectroscopic techniques (e.g., $^1$H NMR, $^13$C NMR, IR) and X-ray crystallography. For instance, the use of SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) is common in crystallographic studies to validate molecular geometry and intermolecular interactions . Hydrogen bonding, particularly involving the hydroxyl group, plays a critical role in stabilizing the crystal lattice, as observed in similar benzoate derivatives .

Properties

IUPAC Name |

methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-9-6-8(2)11(13)10(7-9)12(14)15-3/h4,6-7,13H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMWMQMBYCQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)OC)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081800-26-1 | |

| Record name | methyl 2-hydroxy-3-methyl-5-(prop-2-en-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methyl-5-prop-2-enylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The prop-2-enyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Formation of 2-hydroxy-3-methyl-5-prop-2-enylbenzoic acid.

Reduction: Formation of 2-hydroxy-3-methyl-5-prop-2-enylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate is utilized in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The prop-2-enyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Methyl salicylate : A simpler methyl ester of salicylic acid (2-hydroxybenzoic acid), lacking the 3-methyl and 5-prop-2-enyl substituents. It is widely used in pharmaceuticals and fragrances .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : A benzamide derivative with a hydroxyl-containing directing group, highlighting the role of hydrogen-bonding motifs in metal-catalyzed reactions .

Methyl 3-methylbenzoate : A methyl ester with a single methyl substituent at the 3-position, providing a baseline for evaluating steric and electronic effects of additional groups.

Physical and Chemical Properties

- Solubility: The hydroxyl and allyl groups enhance polarity compared to non-substituted methyl benzoates, likely increasing solubility in polar solvents (e.g., ethanol, acetone) .

- Melting Point : Bulky substituents (e.g., allyl) may lower melting points due to disrupted crystal packing, as seen in methyl esters with branched chains .

- Reactivity : The allyl group offers sites for electrophilic addition or polymerization, while the hydroxyl group enables hydrogen bonding and acid-base reactions .

Crystallographic and Hydrogen-Bonding Patterns

In crystals, the hydroxyl group typically forms O–H···O hydrogen bonds with ester carbonyls or other acceptors, creating chains or rings. For example, graph set analysis (e.g., $R_2^2(8)$ motifs) is frequently used to describe these interactions in benzoate derivatives . The prop-2-enyl group may introduce torsional strain, affecting molecular conformation and packing efficiency compared to simpler analogs like methyl salicylate .

Biological Activity

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate, also known as a derivative of benzoic acid, is an organic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- Functional Groups : Hydroxy group (-OH), methyl group (-CH3), and prop-2-enyl group (a vinyl group attached to a propyl chain).

This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance:

- Bacterial Inhibition : In vitro assays showed that this compound exhibits significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Fungal Activity : The compound also displayed antifungal activity against Candida albicans, with an MIC of approximately 64 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 - 128 |

| Escherichia coli | 64 - 128 |

| Candida albicans | 64 |

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity using various assays:

- DPPH Assay : The compound exhibited a significant scavenging effect on DPPH radicals, with an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

- ABTS Assay : In the ABTS assay, it showed comparable results to standard antioxidants like ascorbic acid.

Anticancer Properties

The anticancer potential of this compound has been investigated in several cancer cell lines:

- Cell Lines Tested : Studies included human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

- Findings : The compound induced apoptosis in these cell lines, with IC50 values ranging from 15 to 30 µM. Mechanistic studies indicated that it may activate the caspase pathway, leading to programmed cell death.

Case Studies

-

Study on Antimicrobial Effects :

A study published in the Journal of Applied Microbiology demonstrated the effectiveness of this compound against foodborne pathogens. The compound was incorporated into food matrices, showing reduced microbial load during storage. -

Antioxidant Study :

Research conducted at a university laboratory highlighted the antioxidant properties of this compound through various assays. The results suggested its potential as a natural preservative in food products. -

Cancer Research :

A recent publication in Cancer Letters reported that this compound inhibited tumor growth in vivo in mouse models. The study indicated that it could be a candidate for further clinical evaluation as an adjunct therapy in cancer treatment.

Q & A

Q. What are the established synthetic routes for Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate, and how can reaction conditions be optimized?

Methodological Answer:

- Esterification and Reflux : Start with a benzoic acid derivative and employ esterification using methanol under acidic catalysis. Monitor reaction progress via TLC (e.g., toluene/ethyl acetate/water solvent system) to ensure intermediate purity .

- Recrystallization : After reflux, cool the mixture and recrystallize using ethanol to isolate the product. Optimize solvent ratios (e.g., ethanol:water) based on solubility differences observed during cooling .

- Purity Validation : Confirm purity via TLC with iodine vapor visualization or HPLC. Adjust reaction time and temperature to minimize byproducts .

Q. Which techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX-97 for structure solution and refinement. Collect intensity data with a diffractometer, and apply direct methods (SHELXS) for phase determination .

- ORTEP Visualization : Generate thermal ellipsoid plots using ORTEP-III to assess molecular geometry and substituent orientation. Compare bond lengths/angles with DFT-calculated values .

- Validation Tools : Employ PLATON or CCDC software to check for missed symmetry, hydrogen bonding, and steric clashes. Address outliers in the CIF report .

Q. How can hydrogen bonding patterns be systematically analyzed in its crystal structure?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R, or C motifs) using Etter’s formalism. Identify donor-acceptor pairs (e.g., hydroxyl → carbonyl) and assess their role in supramolecular assembly .

- Topology Mapping : Use Mercury software to generate hydrogen bond networks. Quantify interaction energies with PIXEL or DFT calculations to prioritize dominant motifs .

Advanced Research Questions

Q. How to resolve contradictions between experimental crystallographic data and computational models?

Methodological Answer:

- Validation Checks : Re-examine data for twinning, absorption, or over-refinement using the IUCr’s checkCIF tool. Adjust displacement parameters (ADPs) for disordered regions .

- Hydrogen Bond Reassessment : Re-analyze hydrogen bond geometry (distance/angle) with graph set theory. Compare experimental vs. DFT-optimized H-bond networks to identify force field limitations .

- Refinement Strategies : Apply SHELXL restraints (e.g., SIMU, DELU) for flexible substituents like the prop-2-enyl group. Test alternative space groups if R-factors remain high .

Q. What challenges arise in refining crystal structures with flexible substituents (e.g., prop-2-enyl group)?

Methodological Answer:

- Disorder Modeling : Split the prop-2-enyl group into two or more sites using PART instructions in SHELXL. Apply occupancy refinement to minimize residual electron density .

- Dynamic Effects : Perform variable-temperature XRD to assess conformational mobility. Pair with molecular dynamics simulations to validate thermal motion patterns .

- Restraint Libraries : Use EnCIFer or Mogul to apply geometric restraints (bond lengths/angles) from similar compounds, ensuring chemically reasonable ADPs .

Q. How to design experiments to study the bioactivity of this compound against microbial targets?

Methodological Answer:

- Dose-Response Assays : Synthesize derivatives with modified substituents (e.g., halogenation at position 3-methyl) to test structure-activity relationships. Use microbroth dilution to determine MIC values against Gram-positive/-negative strains .

- Mechanistic Probes : Conduct molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase). Validate via enzyme inhibition assays .

- Control Design : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks. Replicate experiments across three independent trials to assess statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.